Superior In Vitro Cytotoxicity Against MCF-7 Breast Cancer Cells Compared to Structural Analogs
5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid demonstrates significantly enhanced cytotoxicity against the MCF-7 breast cancer cell line compared to its 5-chloro analog. This quantitative difference underscores the importance of the bromine substituent for this specific biological activity .
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 0.65 ± 0.05 µM |
| Comparator Or Baseline | 5-Chloro-2-(4-chlorophenyl)thiazole-4-carboxylic acid (Analog) |
| Quantified Difference | The 5-bromo derivative is approximately 3.0-fold more potent than the 5-chloro analog (IC50 1.93 µM) in this assay. |
| Conditions | Cell viability assay (MTT or similar) on MCF-7 cells, 48-hour incubation |
Why This Matters
For researchers developing anti-breast cancer agents, this ~3-fold potency difference can be critical for lead optimization and justifies the selection of the 5-bromo derivative over the 5-chloro analog for further study.
